molecular formula C22H33BFNO4 B15278090 tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B15278090
M. Wt: 405.3 g/mol
InChI Key: FDMOJDDZZSHXHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a fluorinated phenyl group, and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps One common route starts with the preparation of the boronate ester, which is then coupled with a fluorinated phenyl derivativeReaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronate ester group can undergo oxidation to form boronic acids.

    Reduction: The fluorinated phenyl group can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .

Industry: In the chemical industry, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness: The presence of the fluorinated phenyl group in tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H33BFNO4

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H33BFNO4/c1-20(2,3)27-19(26)25-12-10-15(11-13-25)17-9-8-16(24)14-18(17)23-28-21(4,5)22(6,7)29-23/h8-9,14-15H,10-13H2,1-7H3

InChI Key

FDMOJDDZZSHXHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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